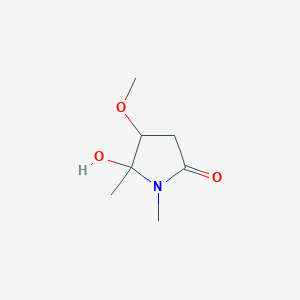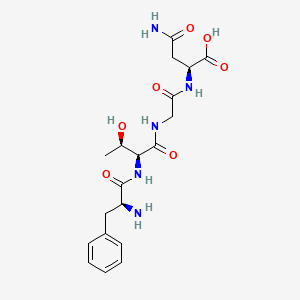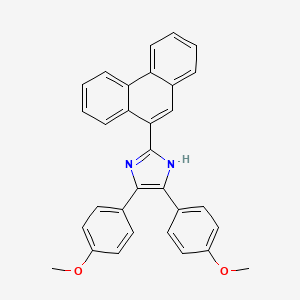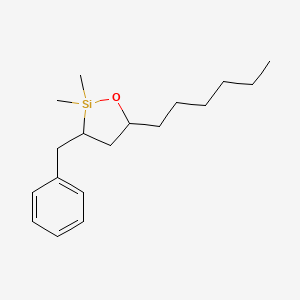
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane is an organosilicon compound with the molecular formula C₁₈H₃₀OSi. This compound features a unique structure that includes a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. Organosilicon compounds like this one are of significant interest due to their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane typically involves the reaction of appropriate silanes with organic halides under controlled conditions. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane ring to other silicon-containing structures.
Substitution: The benzyl and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: New organosilicon compounds with different functional groups.
科学研究应用
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane involves its interaction with specific molecular targets. The oxasilolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug development.
相似化合物的比较
Similar Compounds
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Another organosilicon compound with different functional groups.
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane: Similar in structure but with variations in the substituents.
Uniqueness
This compound stands out due to its unique combination of a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
921199-46-4 |
|---|---|
分子式 |
C18H30OSi |
分子量 |
290.5 g/mol |
IUPAC 名称 |
3-benzyl-5-hexyl-2,2-dimethyloxasilolane |
InChI |
InChI=1S/C18H30OSi/c1-4-5-6-10-13-17-15-18(20(2,3)19-17)14-16-11-8-7-9-12-16/h7-9,11-12,17-18H,4-6,10,13-15H2,1-3H3 |
InChI 键 |
SLDSXYTZDNKJBO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1CC([Si](O1)(C)C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


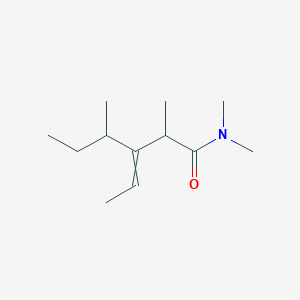
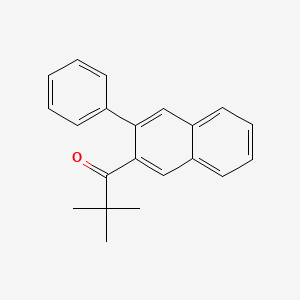
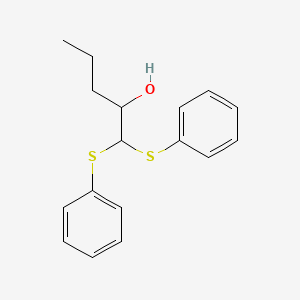
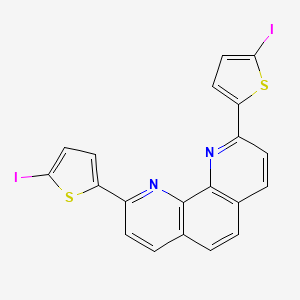
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)

![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
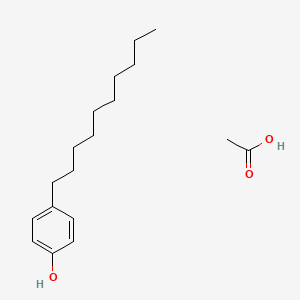

![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
